molecular formula C8H11F3N4O2 B2518650 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid CAS No. 2416231-81-5

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2518650
CAS No.: 2416231-81-5
M. Wt: 252.197
InChI Key: RYAMVXFSPGAFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C6H10N4C2HF3O2 It is a combination of azetidine and pyrazole moieties, which are known for their significant roles in medicinal chemistry and organic synthesis

Scientific Research Applications

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its biological activity. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H2,7,9);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKJCTSFAJQPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC(=N2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.